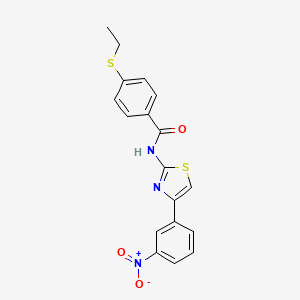

4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Description

Structure and Synthesis: The compound 4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide features a thiazole core substituted at position 4 with a 3-nitrophenyl group and at position 2 with a benzamide moiety modified by an ethylthio (-S-CH₂CH₃) group at the para position. Its synthesis likely involves cyclization of a nitro-substituted acetophenone with thiourea or derivatives, followed by functionalization via nucleophilic substitution or coupling reactions (e.g., amide bond formation) . Similar pathways are documented for structurally related compounds, such as 4-(4′-nitrophenyl)thiazol-2-amine (compound 7 in ), synthesized via cyclization of p-nitro acetophenone and thiourea .

Properties

IUPAC Name |

4-ethylsulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-2-25-15-8-6-12(7-9-15)17(22)20-18-19-16(11-26-18)13-4-3-5-14(10-13)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKWZSCFFUODIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the ethylthio substituent. The final step involves the formation of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic conditions.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Features :

- Thiazole Ring : Central to biological activity, acting as a bioisostere for imidazole or pyridine in enzyme inhibition.

- 3-Nitrophenyl Group : Introduces electron-withdrawing effects, enhancing binding interactions in active sites.

- Ethylthio-Benzamide : The ethylthio group may improve lipophilicity and metabolic stability compared to unsubstituted benzamides.

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Key Observations :

- Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound contrasts with 4-nitrophenyl in , where the nitro group’s position may alter electronic distribution and steric interactions in enzyme binding .

Structural-Activity Relationships (SAR)

- Nitro Group Position: Para-nitro () vs.

- Benzamide Substituents : Ethylthio (target) vs. sulfamoyl () or methyl () groups modulate solubility and membrane permeability .

- Thiazole Adjuvants : Triazole or pyrazole moieties () introduce hydrogen-bonding sites, enhancing interactions with enzyme active sites .

Biological Activity

4-(Ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 325.348 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and an ethylthio group that may enhance its pharmacological properties.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways:

- Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest in cancer cells, preventing their division and growth.

- Apoptosis Induction : The compound may trigger apoptosis in tumor cells, a process that leads to programmed cell death.

Case Study Example : A study demonstrated that thiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects (IC50 values as low as 1.61 µg/mL) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are recognized for their ability to combat bacterial and fungal infections:

- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Research Findings : In vitro studies have shown that thiazole-containing compounds can exhibit comparable antimicrobial activity to standard antibiotics like norfloxacin .

Anti-inflammatory Properties

Thiazole derivatives are being investigated for their anti-inflammatory effects. These compounds may inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process:

- Inhibition of COX Enzymes : By blocking these enzymes, the compounds can reduce inflammation and associated pain.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

- Substituent Effects : The presence of electron-donating or withdrawing groups can significantly alter the potency and selectivity of the compound.

- Thiazole Ring Modifications : Variations in the thiazole structure can enhance or reduce biological efficacy.

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for preparing 4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide, and how is the product characterized?

The compound is synthesized via a multi-step process. First, the thiazole core is prepared by condensing 2-amino-4-(3-nitrophenyl)thiazole with a benzoyl chloride derivative containing an ethylthio group. Acyl halides (e.g., 4-(ethylthio)benzoyl chloride) react with the thiazole amine in dry pyridine under ice-cooling for 6 hours, followed by extraction and recrystallization . Characterization involves:

- Melting point analysis (e.g., 138–141°C for analogous thiazoles) .

- Spectroscopy : IR for functional groups (e.g., C=S stretch at 651 cm⁻¹ ), H NMR for aromatic protons (δ 7.75–7.77 ppm for nitro-substituted phenyl ), and C NMR for carbonyl signals (e.g., ~168 ppm for amide ).

Q. How is the purity of this compound validated post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection is recommended, as demonstrated for structurally similar thiazole derivatives (e.g., 98–99% purity) . Additional validation includes elemental analysis (C, H, N, S) and mass spectrometry to confirm molecular ion peaks .

Q. What biological assays are typically used to evaluate thiazole-containing benzamide derivatives?

Common assays include:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., Staphylococcus aureus, E. coli) via broth microdilution .

- Enzymatic inhibition : Targeting bacterial enzymes like acps-pptase, which are critical for fatty acid biosynthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for structurally similar analogs?

Discrepancies may arise from variations in assay conditions (e.g., inoculum size, culture media). Standardized protocols (CLSI guidelines) and comparative studies with control compounds (e.g., ciprofloxacin) are critical. For example, substituent effects (e.g., nitro vs. methoxy groups) should be systematically analyzed using dose-response curves .

Q. What computational strategies predict the binding mode of this compound with bacterial targets?

Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like acps-pptase. Key steps include:

- Protein preparation : Retrieve the enzyme’s crystal structure (PDB ID) and optimize protonation states.

- Ligand parameterization : Assign partial charges to the compound using AM1-BCC.

- Pose validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with known inhibitors .

Q. How can the reaction yield be optimized during the final amide coupling step?

Yield improvements (e.g., from 70% to >85%) can be achieved by:

- Solvent selection : Replace pyridine with DMF for better acyl halide solubility.

- Catalyst use : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Temperature control : Gradual warming (0°C → room temperature) reduces side reactions .

Q. What structural modifications enhance metabolic stability while maintaining target affinity?

- Ethylthio group : Replace with trifluoromethyl to improve lipophilicity and resistance to oxidative metabolism .

- Nitro substitution : Introduce electron-withdrawing groups (e.g., cyano) at the phenyl ring to balance solubility and potency .

Q. How are conflicting NMR spectral data resolved for analogs with overlapping signals?

Advanced techniques include:

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., distinguishing thiazole C5-H from nitro-phenyl signals) .

- Deuterated solvent screening : Use DMSO-d₆ vs. CDCl₃ to shift exchangeable protons (e.g., NH) .

Methodological Considerations

Q. What in vitro assays validate the proposed mechanism of action against bacterial enzymes?

- Enzyme inhibition assays : Measure IC₅₀ values using purified acps-pptase and a malachite green phosphate detection kit .

- Time-kill studies : Correlate enzyme inhibition with bacterial growth kinetics (e.g., >90% reduction in CFU/mL at 2× MIC) .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

SAR workflows involve:

- Analog synthesis : Modify substituents (e.g., ethylthio → methylsulfonyl, nitro → amino) .

- Biological profiling : Test analogs against a panel of targets (e.g., enzymes, cell lines) to identify critical pharmacophores.

- Statistical modeling : Use QSAR to correlate electronic parameters (Hammett σ) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.